molecular formula C9H8N4O3S B13086883 4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B13086883
M. Wt: 252.25 g/mol
InChI Key: JEMAHTUKYUSSHZ-UHFFFAOYSA-N
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Description

4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a complex organic compound with a unique structure that includes both pyrimidine and pyrido rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-aminopyrimidine derivatives with appropriate aldehydes, followed by cyclization and functional group modifications. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure consistency and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Various nucleophiles, including amines and alcohols, can be used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new therapeutic agents.

    Industry: The compound is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit key enzymes involved in DNA synthesis or repair, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-(methylthio)pyrimidine-5-carboxylic acid
  • 5-Methyl-4-oxo-3-pentyl-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid
  • Methyl 2-amino-4-cyclopropyl-5-pyrimidinecarboxylate

Uniqueness

4-Amino-2-(methylthio)-5-oxo-5,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is unique due to its fused pyrimidine and pyrido rings, which confer distinct chemical and biological properties. This structural feature allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H8N4O3S

Molecular Weight

252.25 g/mol

IUPAC Name

4-amino-2-methylsulfanyl-5-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H8N4O3S/c1-17-9-12-6(10)4-5(14)3(8(15)16)2-11-7(4)13-9/h2H,1H3,(H,15,16)(H3,10,11,12,13,14)

InChI Key

JEMAHTUKYUSSHZ-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC(=C2C(=O)C(=CNC2=N1)C(=O)O)N

Origin of Product

United States

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